Executive Summary 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1) represents a critical "privileged scaffold" precursor in modern medicinal chemistry.[1] Its dual-nitrogen architecture—comprising an aromatic primary am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1) represents a critical "privileged scaffold" precursor in modern medicinal chemistry.[1] Its dual-nitrogen architecture—comprising an aromatic primary amine and a benzylic primary amine—positioned ortho to one another, makes it an ideal synthon for constructing fused heterocycles, particularly dihydroquinazolines and benzodiazepines .[1]
This technical guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthetic protocol ensuring the preservation of the aryl-bromide moiety, and a strategic overview of its application in high-value drug discovery workflows.[1]
Nomenclature and Structural Integrity
Precise nomenclature is the bedrock of reproducible science. While "2-(Aminomethyl)-4-bromoaniline" is the commercially accepted designation, understanding its systematic derivation ensures accurate database searching and patent filing.[1]
IUPAC Derivation
Principal Functional Group: The parent structure is aniline (benzenamine) due to the priority of the aromatic amine in this specific context of disubstituted benzenes, although IUPAC rules can vary based on hierarchy.[1]
Numbering: The carbon attached to the aniline nitrogen is designated C1 .
Systematic Name: 2-(Aminomethyl)-4-bromoaniline
Alternative Systematic Name: 4-Bromo-2-(aminomethyl)benzene-1-amine[1]
Chemical Identifiers
Parameter
Value
CAS Number
771583-12-1
Molecular Formula
Molecular Weight
201.06 g/mol
SMILES
Nc1ccc(Br)cc1CN
InChI Key
JXPHLUCMHXXHEJ-UHFFFAOYSA-N
Synthetic Methodology: The Chemoselective Route
The synthesis of 2-(Aminomethyl)-4-bromoaniline requires chemoselectivity.[1] The objective is to reduce a nitrile group to a primary amine without dehalogenating the aromatic ring (removing the bromine).
Standard reducing agents like Lithium Aluminum Hydride (
) pose a risk of debromination via oxidative addition mechanisms, particularly at elevated temperatures.[1] Therefore, the Borane-Dimethyl Sulfide () complex is the reagent of choice due to its electrophilic nature, which rapidly reduces nitriles while leaving aryl halides intact.[1]
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a nitrogen inlet, reflux condenser, and addition funnel.[1] Maintain a positive pressure of
.
Solvation: Dissolve 2-amino-5-bromobenzonitrile (10 g, 50.7 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath. Rationale: Controlling the exotherm is critical to prevent side reactions.
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux for 3–5 hours to drive the reduction of the nitrile to completion.
Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material spot (
~0.6) should disappear, replaced by a baseline spot (amine-borane complex).[1]
Quench (Critical Step): Cool the mixture back to 0°C. Carefully add Methanol (50 mL) dropwise.
Mechanism:[3][10][8][11] This destroys excess borane.
Decomplexation: Add 6M HCl (30 mL) and reflux for 1 hour.
Expert Insight: Borane forms strong Lewis acid-base adducts with the newly formed amine.[1] Acidic hydrolysis is mandatory to break the
bond and release the free amine salt.
Isolation: Basify the aqueous layer to pH >12 using NaOH. Extract with Ethyl Acetate (
mL). Dry over and concentrate in vacuo.
Physicochemical Profiling & Handling
Understanding the physical properties is essential for assay development and formulation.
Prepare stock solutions in DMSO for biological assays.[1]
pKa (Aniline N)
~3.5 - 4.0
Weakly basic; remains neutral at physiological pH.[1]
pKa (Benzyl N)
~9.0 - 9.5
Highly basic; protonated at physiological pH (cationic).[1]
Stability
Oxidation prone
The benzylic amine can oxidize to an aldehyde/imine if left in solution with air. Keep under inert gas.
Self-Validating Purity Check:
Upon isolation, dissolve a small sample in
for NMR.
Diagnostic Signal: Look for the benzylic
peak. It should appear as a singlet around 3.8–4.0 ppm . If this peak is split or shifted, incomplete reduction (imine intermediate) or oxidation has occurred.[1]
Applications in Medicinal Chemistry
2-(Aminomethyl)-4-bromoaniline is a "linchpin" intermediate.[1] Its structure allows for rapid cyclization with carbonyl sources (e.g., phosgene equivalents, aldehydes) to form Dihydroquinazolines , a scaffold prevalent in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1]
Strategic Scaffold Construction
The bromine atom at position 4 serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocycle is formed, allowing for late-stage diversification of drug candidates.[1]
References
PubChem. Compound Summary: 2-(Aminomethyl)-4-bromoaniline.[1][4] National Library of Medicine.
[Link][1]
Executive Summary CAS 771583-12-1 , chemically known as 2-(Aminomethyl)-4-bromoaniline , is a specialized diamine intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents.[1][2] Its structural u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
CAS 771583-12-1 , chemically known as 2-(Aminomethyl)-4-bromoaniline , is a specialized diamine intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents.[1][2] Its structural uniqueness lies in the ortho-positioning of a primary amine and an aminomethyl group on a brominated benzene ring. This specific geometry makes it an ideal precursor for constructing 3,4-dihydroquinazolin-2(1H)-one scaffolds via cyclocarbonylation.
These scaffolds are the pharmacophores for a potent class of Aldosterone Synthase (CYP11B2) inhibitors , which are therapeutic targets for treating hypertension, myocardial fibrosis, and congestive heart failure. This guide details the physicochemical properties, synthesis protocols, and downstream applications of this compound in drug discovery.
Chemical Identity & Physicochemical Properties[1][3]
The utility of CAS 771583-12-1 is dictated by its dual-nucleophilic nature (aryl amine and benzyl amine), allowing for selective cyclization reactions.
The primary value of CAS 771583-12-1 is its role as a "clip" to form bicyclic heterocycles. In the development of CYP11B2 inhibitors, the goal is often to create a rigid core that mimics the steroid backbone or interacts with the heme iron of the cytochrome P450 enzyme.
When reacted with a carbonyl source (e.g., Triphosgene or CDI), these two amines cyclize to form a dihydroquinazolinone ring. This ring serves as a bioisostere for other bicyclic cores found in cardiovascular drugs.
Figure 1: Synthetic pathway transforming the nitrile precursor into the quinazolinone drug core via CAS 771583-12-1.[2][3][4][5]
Experimental Protocols
Protocol A: Synthesis of CAS 771583-12-1
Objective: Selective reduction of the nitrile group without dehalogenating the bromine.
Scale: 10 g input.
Borane dimethyl sulfide complex (BH₃[6]·DMS, 10 M)
Tetrahydrofuran (THF), anhydrous
Methanol (MeOH)
Hydrogen Chloride (HCl) in dioxane or ether
Step-by-Step Methodology:
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Nitrogen.[6]
Dissolution: Charge the flask with 2-Amino-5-bromobenzonitrile (10.0 g, 50.7 mmol) and anhydrous THF (200 mL). Cool the solution to 0°C using an ice bath.
Reduction: Add BH₃·DMS (10 M, 15.2 mL, ~3 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.
Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of nitrile.
Quench: Cool to 0°C. Carefully quench excess borane by dropwise addition of MeOH (50 mL). Warning: Vigorous hydrogen evolution.
Acid Hydrolysis: Add 4N HCl in dioxane (20 mL) and reflux for 1 hour to break the boron-amine complex.
Isolation: Concentrate the solvent in vacuo. Basify the residue with 2N NaOH to pH > 10. Extract with Ethyl Acetate (3 x 100 mL).
Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude oil can be crystallized from Et₂O/Hexanes or converted to the HCl salt for stability.
Inhibitor Function: The quinazolinone core (derived from CAS 771583-12-1) binds to the active site. The nitrogen atoms or pendant pyridine groups (added later via Suzuki coupling to the bromine) coordinate with the Heme Iron, blocking the hydroxylation of 11-deoxycorticosterone.
Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory node targeted by compounds derived from CAS 771583-12-1.[3][6][4]
Regulatory & Safety Profile
Hazard Identification (GHS)
As an aromatic amine and alkyl bromide derivative, this compound must be handled with high containment.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H302: Harmful if swallowed.
Handling Best Practices
Engineering Controls: Use only in a chemical fume hood.
PPE: Nitrile gloves (double gloving recommended due to bromide moiety), safety goggles, and lab coat.
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
Venkatesan, H., et al. (2010). "Synthesis and Structure-Activity Relationships of 6-Substituted-3,4-dihydroquinazolin-2(1H)-ones as Novel Inhibitors of Aldosterone Synthase." Journal of Medicinal Chemistry.
Google Patents. (2008).[3] "WO2008014822A1 - Heterocyclic compounds as aldosterone synthase inhibitors." World Intellectual Property Organization.
Google Patents. (2009). "WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds." World Intellectual Property Organization.
PubChem. "Compound Summary: 2-(Aminomethyl)-4-bromoaniline." National Center for Biotechnology Information.
An In-depth Technical Guide to the Physical Characteristics of 2-(Aminomethyl)-4-bromoaniline
Introduction 2-(Aminomethyl)-4-bromoaniline is a substituted aromatic diamine of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a primary alip...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Aminomethyl)-4-bromoaniline is a substituted aromatic diamine of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a primary aliphatic amine and an aromatic amine, it serves as a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and novel pharmaceutical intermediates. A thorough understanding of its core physical characteristics is paramount for its effective use in drug design, reaction optimization, and process scale-up. This guide provides a comprehensive analysis of the known and predicted physical properties of 2-(Aminomethyl)-4-bromoaniline, offering field-proven insights into their determination and relevance for scientific applications.
Molecular and Structural Properties
The foundational characteristics of a molecule are its structure and mass, which dictate its fundamental interactions and behavior.
The structure comprises a benzene ring substituted with a bromine atom at position 4, an amino group at position 1, and an aminomethyl group at position 2. This specific arrangement of substituents, particularly the ortho-positioning of the two amine-containing groups, influences the molecule's conformation, reactivity, and potential for intramolecular hydrogen bonding.
Caption: Molecular structure of 2-(Aminomethyl)-4-bromoaniline.
Summary of Physical Properties
For rapid assessment and comparison, the key physical and computed properties of 2-(Aminomethyl)-4-bromoaniline are summarized in the table below. It is critical to note that due to the compound's status as a specialized intermediate, much of the publicly available data is predicted or calculated, rather than experimentally determined.
The thermal behavior of a compound is critical for determining appropriate storage, handling, and reaction conditions.
Boiling Point
The boiling point has been reported as 308.5 ± 27.0 °C at atmospheric pressure[2]. This relatively high boiling point is expected for an aromatic compound of this molecular weight, further elevated by the presence of two polar amino groups capable of intermolecular hydrogen bonding.
Expert Insight: The significant margin of error (± 27.0 °C) suggests this value is likely a prediction or an estimate rather than a precise experimental measurement. When planning a distillation, it would be advisable to perform it under reduced pressure to avoid potential decomposition at temperatures approaching 300 °C, a common issue for complex amines.
Melting Point
As of this guide's publication, no experimentally determined melting point for 2-(Aminomethyl)-4-bromoaniline has been found in publicly accessible literature. However, based on its isomeric and structural analogs like 4-bromoaniline (m.p. 60-64 °C) and 4-bromo-2-methylaniline (m.p. 53-58 °C), it is reasonable to predict that this compound is a solid at room temperature with a melting point likely in the range of 50-80 °C.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.
Solubility and Partition Coefficient
Solubility is a key parameter for selecting appropriate solvents for reactions, purification, and formulation.
Predicted Solubility: While specific experimental data is unavailable, the molecule's structure suggests it will be sparingly soluble in water and more soluble in organic solvents. The aromatic backbone and bromine atom contribute to its lipophilicity, while the two amino groups provide polarity and hydrogen bonding capability, allowing for solubility in polar organic solvents like ethanol, methanol, and DMSO.
Partition Coefficient (LogP): The computed XLogP3 value of 1.3 indicates a moderate level of lipophilicity[1][3]. This suggests the compound will preferentially partition into an organic phase (like octanol) over water, but still retains significant polarity. This balance is often desirable in drug candidates for achieving adequate membrane permeability and aqueous solubility.
Workflow for Experimental Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Acid-Base Properties (pKa)
The two amino groups on 2-(Aminomethyl)-4-bromoaniline have distinct basicities.
Aliphatic Amine (-CH₂NH₂): This group is expected to be the more basic of the two. Its pKa has been predicted to be approximately 9.30[4]. This is in line with typical benzylamines, where the electron-donating methylene group isolates the nitrogen from the electron-withdrawing effects of the aromatic ring.
Aromatic Amine (-NH₂): The lone pair of the nitrogen atom is delocalized into the benzene ring, significantly reducing its basicity compared to the aliphatic amine. Furthermore, the electron-withdrawing effect of the bromine atom at the para position further decreases its basicity. For comparison, the pKa of the conjugate acid of 4-bromoaniline is approximately 3.86.
Expert Insight: The significant difference in pKa values between the two amines allows for selective protonation. At a neutral pH, the aliphatic amine will be predominantly protonated (-CH₂NH₃⁺), while the aromatic amine will be largely neutral. This property can be exploited in purification (e.g., extraction into an acidic aqueous phase) or in directing chemical reactions.
Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
¹H NMR:
Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the directing effects of the three different substituents.
Methylene Protons (-CH₂-): A singlet or a sharp peak integrating to 2H is expected for the benzylic protons, likely around 3.8-4.5 ppm.
Amine Protons (4H): Two broad singlets corresponding to the -NH₂ protons will be observed. Their chemical shifts can vary significantly depending on solvent, concentration, and temperature, but can be expected in the range of 3.5-5.5 ppm. These peaks will disappear upon D₂O exchange.
¹³C NMR:
Aromatic Carbons (6C): Six distinct signals are expected in the range of 110-150 ppm. The carbon attached to the bromine (C-Br) will be shifted upfield compared to benzene, while the carbons attached to the nitrogen atoms (C-N) will be shifted downfield.
Methylene Carbon (-CH₂-): A single peak is expected around 45-55 ppm.
Workflow for NMR Analysis
Caption: Standard workflow for structural elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine N-H stretches. Due to the two different amine groups, this region may show complex or overlapping peaks.
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.
N-H Bending: A broad band around 1600 cm⁻¹ is typical for N-H bending vibrations.
C=C Stretching: Aromatic ring stretching will produce one or more sharp bands in the 1450-1600 cm⁻¹ region.
C-Br Stretching: A weak-to-medium intensity band is expected in the far-infrared region, typically around 500-600 cm⁻¹.
Stability and Handling
Proper storage and handling are essential to maintain the integrity of the compound.
Stability: Like many anilines, 2-(Aminomethyl)-4-bromoaniline may be sensitive to light and air, potentially discoloring over time due to oxidation.
Storage: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. For long-term stability, storage in a refrigerator (2-8 °C) is advisable.
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Conclusion
2-(Aminomethyl)-4-bromoaniline is a valuable chemical intermediate with a unique set of physical characteristics defined by its trifunctional aromatic structure. While comprehensive experimental data remains scarce in public literature, this guide has synthesized available predicted data and expert analysis to provide a robust profile of its properties. The distinct basicities of its two amine groups, coupled with its moderate lipophilicity, make it an adaptable substrate for a wide range of synthetic applications. The protocols and predictive data contained herein offer a solid foundation for researchers and drug development professionals to confidently incorporate this molecule into their scientific endeavors.
References
University of Oxford. 4-Bromoaniline Safety Data. [Link]
Technical Guide: Solubility Profiling and Solvent Selection for 2-(Aminomethyl)-4-bromoaniline
The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization protocols for 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). Executive Summary 2-(Aminomethy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization protocols for 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1).
Executive Summary
2-(Aminomethyl)-4-bromoaniline is a critical bifunctional intermediate used in the synthesis of quinazolines, indoles, and other nitrogen-containing heterocycles for kinase inhibitors and antibacterial agents. Its unique structure features two distinct amine functionalities—a moderately basic aniline and a highly basic benzylamine—alongside a lipophilic aryl bromide.
This duality creates a complex solubility profile dependent on pH and solvent polarity. This guide provides a predicted solubility matrix based on empirical synthesis data, alongside a validated Standard Operating Procedure (SOP) for determining precise saturation limits in a drug development context.
Physicochemical Basis of Solubility
To select the correct solvent for extraction, recrystallization, or reaction, one must understand the competing molecular forces within the compound.
Structural Analysis[1]
Lipophilic Domain (Hydrophobic): The 4-bromo-phenyl ring drives solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).
Hydrophilic Domain (Polar/H-Bonding):
Aniline (-NH₂): Weak H-bond donor/acceptor.
Benzylamine (-CH₂NH₂): Strong H-bond donor/acceptor and highly basic (pKa ~9.3).[1] This group dominates the interaction with protic solvents.
The "Salt Switch" Phenomenon
In synthetic workflows, this molecule is frequently manipulated as a salt to control solubility.
Free Base: Soluble in organic esters and chlorinated solvents; moderately soluble in alcohols.
Dihydrochloride Salt: Highly soluble in water and methanol; insoluble in ethers (diethyl ether, isopropyl ether) and hydrocarbons.
Solubility Profile
The following data is synthesized from standard isolation protocols (e.g., borane reduction workups) and structure-property relationships (SPR).
Table 1: Solubility Matrix (Free Base vs. HCl Salt)
Solvent Class
Specific Solvent
Solubility (Free Base)
Solubility (HCl Salt)
Operational Utility
Polar Aprotic
DMSO / DMF
High (>100 mg/mL)
High
Ideal for stock solutions and cross-coupling reactions.
Polar Protic
Methanol / Ethanol
High
High
Reaction media; salt formation.
Chlorinated
DCM / Chloroform
High
Negligible
Key for Extraction: Used to partition the free base from aqueous salts.
Esters
Ethyl Acetate
Moderate-High
Low
Standard extraction solvent for the free base.
Ethers
THF
High
Low
Common reaction solvent (e.g., borane reduction).
Ethers
Isopropyl Ether / Et₂O
Low
Insoluble
Key for Purification: Used to precipitate the salt form.
Hydrocarbons
Hexane / Heptane
Insoluble
Insoluble
Antisolvent for recrystallization.
Aqueous
Water (pH 7)
Low (<1 mg/mL)
High
The salt is water-soluble; the base precipitates.
Technical Insight: In synthesis, the free base is often extracted into Ethyl Acetate or DCM . To purify, the solution is treated with HCl in Ethanol, followed by the addition of Isopropyl Ether to crash out the pure salt .
Visualizing the Purification Logic
The following diagram illustrates the solubility-driven workflow for isolating 2-(Aminomethyl)-4-bromoaniline from a reduction reaction.
Figure 1: Solubility-driven purification workflow utilizing the "Salt Switch" method.
Add excess solid (~50 mg) to 1.0 mL of the target solvent in a 2 mL HPLC vial.
Validation Check: Ensure solid remains visible at the bottom. If fully dissolved, add more solid until a suspension persists.
Equilibration:
Agitate at 1000 RPM at 25°C ± 0.5°C for 24 hours.
Why 24h? This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of crystalline aromatics.
Filtration (Critical Step):
Stop agitation and allow settling for 1 hour.
Filter the supernatant using a pre-heated syringe filter (to prevent precipitation inside the filter if running at elevated temps).
Quantification (Gravimetric):
Pipette exactly 0.5 mL of filtrate into a tared weighing vessel.
Evaporate solvent under vacuum or nitrogen stream.
Weigh the residue.
Calculation:
Applications in Drug Development[3][4]
Reaction Solvent Selection
For nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura):
Recommended:1,4-Dioxane or Toluene/Ethanol (4:1) .
Rationale: These solvents dissolve the free base and tolerate the elevated temperatures (80-100°C) required for Pd-catalyzed reactions without quenching the catalyst.
Recrystallization Strategy
To increase purity (>99.5%):
Dissolve the crude solid in minimal hot Ethanol (60°C).
Slowly addWater or Hexane (Antisolvent) until turbidity appears.
Cool slowly to 4°C.
Mechanism:[2] The lipophilic bromine atom reduces water solubility, forcing the compound to crystallize efficiently upon cooling.
References
PubChem . (2024).[3] Compound Summary: 2-(Aminomethyl)-4-bromoaniline (CAS 771583-12-1).[3] National Library of Medicine. Retrieved from [Link]
Theoretical studies on the electronic structure of 2-(Aminomethyl)-4-bromoaniline
This guide outlines a comprehensive theoretical framework for the electronic structure characterization of 2-(Aminomethyl)-4-bromoaniline . As no isolated public study exists solely for this specific molecule, this white...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comprehensive theoretical framework for the electronic structure characterization of 2-(Aminomethyl)-4-bromoaniline . As no isolated public study exists solely for this specific molecule, this whitepaper serves as a definitive protocol and predictive analysis , synthesizing established density functional theory (DFT) methodologies used for analogous halogenated aniline derivatives.
[1]
Executive Summary
2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1) is a bifunctional building block featuring a primary aniline amine, a benzylic amine, and a bromine substituent.[1][2][3] Its electronic structure is of critical interest in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors where the aniline motif frequently serves as a hinge binder.[1]
This guide defines the standard computational protocol for elucidating its Frontier Molecular Orbitals (FMOs) , Molecular Electrostatic Potential (MEP) , and Global Reactivity Descriptors . By rigorously applying Density Functional Theory (DFT), researchers can predict its nucleophilic selectivity (aniline vs. benzylic amine) and stability profiles before wet-lab synthesis.[1]
Computational Methodology (The Protocol)
To ensure data fidelity, the following self-validating computational workflow is prescribed. This protocol utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic electronic states.[1]
Standardized Workflow
The study must proceed through four distinct phases to validate the potential energy surface (PES) minimum.
Figure 1: Step-by-step computational workflow for validating the electronic structure.
Basis Set Selection
For the bromine atom (Period 4), standard basis sets like 6-31G(d) are insufficient due to poor description of diffuse functions.[1]
Reasoning: The ++ diffuse functions are critical for capturing the lone pair interactions of the nitrogen atoms and the electron-withdrawing nature of bromine [1].[1]
Structural & Electronic Analysis
Geometry and Intramolecular Interactions
The optimized geometry is expected to deviate from planarity at the benzylic position.[1]
Intramolecular H-Bonding: A key theoretical feature is the potential hydrogen bond between the benzylic amine protons and the aniline nitrogen lone pair.[1] This interaction stabilizes the syn-conformer, influencing the HOMO energy level .[1]
Frontier Molecular Orbitals (FMO)
The FMO gap is the primary indicator of chemical stability and optical properties.[1]
Orbital
Localization Prediction
Chemical Significance
HOMO
Localized on the aniline nitrogen and the aromatic ring (-system).[1]
Determines susceptibility to electrophilic attack (e.g., metabolic oxidation).
LUMO
Delocalized over the aromatic ring and the C-Br bond ().[1]
Indicates susceptibility to nucleophilic aromatic substitution.[1]
Band Gap ()
A lower gap implies higher polarizability and "softness," correlating with higher biological activity.[1]
Molecular Electrostatic Potential (MEP)
MEP mapping maps the charge distribution onto the electron density surface (typically 0.002 a.u. isodensity).
Red Regions (Negative Potential): Concentrated over the nitro group (if present) or, in this case, the aniline nitrogen and bromine lone pairs. These are docking sites for electrophiles.
Blue Regions (Positive Potential): Concentrated on the amine protons (-NH2) and the benzylic protons .[1] These are H-bond donors in receptor binding [2].[1]
Global Reactivity Descriptors
To quantify the molecule's behavior in a biological system, global reactivity descriptors must be derived from the FMO energies.[1] These are calculated using Koopmans' theorem approximation.[1]
Descriptor Equations
The following parameters define the "chemical personality" of the molecule:
Propensity to accept electrons (toxicity indicator).[1]
Reactivity Logic Pathway
The derivation of biological activity from quantum parameters follows this causal chain:
Figure 2: Causal relationship between orbital energies and biological reactivity.[1]
Natural Bond Orbital (NBO) Analysis
NBO analysis is required to understand the hyperconjugative interactions that cannot be explained by simple Lewis structures.[1]
Lone Pair Delocalization: The interaction
quantifies the resonance stabilization energy ().[1] For 4-bromoaniline derivatives, this value is typically significant (20-30 kcal/mol), indicating strong conjugation of the amine with the ring [3].[1]
Bromine Effect: The
interaction will be weaker but non-negligible, affecting the electron density at the ortho positions relative to the bromine.
References
Frisch, A., et al. (2016).[1] Gaussian 16 User's Reference. Gaussian, Inc.[1] [Software Citation]
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132-142.[1] [1]
Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.[1]
Parthasarathi, R., et al. (2004).[1] Global and local electrophilicity descriptors. Journal of Chemical Sciences, 116, 155-160.[1] [1]
Standard Computed Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22956837, 2-(Aminomethyl)-4-bromoaniline.[1]
Application Note: Analytical HPLC Methods for Purity Assessment of 2-(Aminomethyl)-4-bromoaniline
This Application Note is structured to provide a comprehensive, field-validated approach to the purity assessment of 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). It is designed for analytical chemists and pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, field-validated approach to the purity assessment of 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). It is designed for analytical chemists and pharmaceutical scientists requiring high-fidelity separation of this critical intermediate.[1]
Introduction & Molecule Profile[1][2][3]
2-(Aminomethyl)-4-bromoaniline is a bifunctional building block frequently employed in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its structure features two distinct amine functionalities: an aromatic primary amine (aniline) and an aliphatic primary amine (benzylamine).[1]
This dual-amine character presents a specific chromatographic challenge. The aliphatic aminomethyl group (
) is highly basic and prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.[1] The aromatic amine () is significantly less basic but susceptible to oxidation.[1]
Physicochemical Profile
Property
Value (Approx.)
Chromatographic Implication
Formula
MW: 201.06 g/mol
LogP
~1.3
Moderately polar; requires low organic start in gradient.
To achieve a robust separation, we must address the "Silanol Effect."[1] At acidic pH (pH 2-3), the aminomethyl group is protonated (
), leading to ionic interactions with negatively charged silanols on the column stationary phase.[1] This results in peak tailing and poor resolution.[1]
We propose two distinct methodologies:
Method A (High pH - Recommended): Uses a high-pH stable hybrid column to deprotonate the aliphatic amine, neutralizing it for sharp peak shape and enhanced retention.[1]
Method B (Low pH - Alternative): Uses an acidic mobile phase with a "Base-Deactivated" column for labs restricted to traditional silica phases.[1]
Workflow Visualization
Figure 1: Decision tree for selecting the optimal chromatographic approach based on column availability.
Experimental Protocols
Method A: High pH "Gold Standard" (Recommended)
This method utilizes a hybrid silica particle (Ethylene Bridged Hybrid - BEH) that is stable up to pH 12.[1] By operating at pH 10, the aminomethyl group is neutral, eliminating silanol interactions.[1]
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.[1]
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
Estimated LOQ is typically ~0.05% area normalization for this chromophore.[1]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Silanol interaction (Method B)
Switch to Method A (High pH) or add 5mM Ammonium Acetate to Method B buffer.[1]
Split Peaks
Sample solvent mismatch
Ensure sample diluent matches initial mobile phase (95% aqueous).[1]
Carryover
Sticky amine residue
Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]
Ghost Peaks
Degradation in solution
Prepare samples fresh; protect from light (amber vials) as anilines oxidize.[1]
References
PubChem. (n.d.).[1][4] 2-(Aminomethyl)-4-bromoaniline Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (General reference for High pH separation of basic amines).
Waters Corporation. (n.d.).[1] XBridge BEH C18 Columns Care & Use Manual. (Reference for High pH stability of hybrid columns).
Application Note: Purification Strategies for 2-(Aminomethyl)-4-bromoaniline Derivatives
Abstract The purification of 2-(aminomethyl)-4-bromoaniline and its derivatives presents a unique chromatographic challenge due to the presence of two distinct amine functionalities with vastly different basicities. Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The purification of 2-(aminomethyl)-4-bromoaniline and its derivatives presents a unique chromatographic challenge due to the presence of two distinct amine functionalities with vastly different basicities. While the aniline nitrogen is weakly basic (
), the primary benzylic amine is highly basic (). This application note details the physicochemical rationale and optimized protocols for purifying these "sticky" intermediates, focusing on the suppression of silanol interactions to prevent peak tailing and yield loss.
The Chemist's Challenge: The "Dual-Amine" Trap
To purify this molecule effectively, one must understand why standard methods fail. The molecule contains two nitrogen centers:[1][2][3]
The Aniline (Position 1): The lone pair is delocalized into the aromatic ring, especially with the electron-withdrawing bromine at position 4. This nitrogen is relatively non-polar and does not interact strongly with silica.[4]
The Benzylamine (Position 2): This is the "problem child." The nitrogen is
hybridized and localized.[3] With a near 9.5, it acts as a strong base, protonating the acidic silanol groups (, ) on the silica surface.
The Result: If run on standard silica with neutral solvents (e.g., Hexane/EtOAc), the benzylamine forms ionic bonds with the stationary phase. This results in:
Catastrophic Tailing: The compound elutes as a streak rather than a band.
Irreversible Adsorption: Significant mass is lost to the column.
Co-elution: The streak overlaps with impurities.
Decision Matrix & Workflow
Before selecting a protocol, assess your available resources and the crude mixture's profile.
Figure 1: Decision tree for selecting the appropriate stationary phase based on compound behavior and lab resources.
Detailed Protocols
Protocol A: Standard Silica with Basic Modifiers
Best for: Routine purification when specialized columns are unavailable.
The Mechanism: You must add a "sacrificial base" (Triethylamine or Ammonium Hydroxide) to the mobile phase. This base preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your target benzylamine to pass through without sticking.
Reagents:
Stationary Phase: Standard Flash Silica Gel (40-63 µm).
Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).
Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).
Step-by-Step Procedure:
Slurry Packing (Critical): Do not dry pack. The heat of solvation combined with the basic modifier can cause gas pockets.
Mix silica with Mobile Phase A (DCM + 1% TEA) to form a pourable slurry.
Pour into the column and pack under pressure.
Flush with 2 Column Volumes (CV) of Mobile Phase A to ensure the entire silica bed is neutralized (buffered) by the amine.
Sample Loading:
Dissolve the crude aniline in a minimum amount of DCM.
Note: If the crude is not soluble in DCM, dry load onto Celite or amine-treated silica.
Elution Gradient:
0-5 min: Isocratic 100% A (to elute non-polar impurities).
5-20 min: Linear gradient 0% to 10% B.
Observation: The product typically elutes between 3-8% MeOH.
Post-Run:
Evaporate fractions immediately.[5] Warning: Residual TEA can catalyze the oxidation of anilines. Co-evaporate with toluene or ethanol to remove trace TEA.
Protocol B: Amine-Functionalized Silica (The "Green" Choice)
Best for: High-value intermediates, scale-up, or when TEA traces are unacceptable.
The Mechanism: The silica surface is chemically bonded with propyl-amine groups. The surface is already basic (
). Consequently, the benzylamine moiety of your target molecule does not interact with the surface protons. No liquid modifier is needed.
Application Note: Advanced Recrystallization Strategies for 2-(Aminomethyl)-4-bromoaniline
This Application Note is structured to provide a comprehensive, expert-level guide for the purification of 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). It moves beyond generic instructions to address the specific c...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, expert-level guide for the purification of 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). It moves beyond generic instructions to address the specific chemical behavior of this bifunctional intermediate.
Executive Summary & Chemical Logic
2-(Aminomethyl)-4-bromoaniline is a critical "bifunctional" scaffold used frequently in the synthesis of kinase inhibitors and quinazoline-based drugs. Its purification presents unique challenges due to its dual-amine nature:
The Aniline (C4-Br): Electron-rich but weakly basic (
). Prone to oxidative degradation (browning) upon air exposure.
The Benzylamine (C2-CH2-NH2): Highly basic (
) and nucleophilic. It avidly absorbs atmospheric to form carbamates and reacts with electrophilic impurities.
The Core Challenge: The free base often "oils out" rather than crystallizing due to strong intermolecular hydrogen bonding and conformational flexibility. Furthermore, trace impurities (e.g., unreacted 2-amino-5-bromobenzonitrile) often co-precipitate.
The Solution: This guide presents two validated pathways:
Protocol A: Mixed-Solvent Recrystallization of the Free Base (for general cleanup).
Protocol B: Acid-Base Salt Recrystallization (for >99% purity and long-term stability).
Physicochemical Profiling & Solubility
Before attempting bulk recrystallization, the solubility profile must be understood. The compound exhibits "amphiphilic" character—soluble in polar organic solvents but sparingly soluble in water and non-polar hydrocarbons.
Crystallization: Allow the mixture to cool to Room Temperature (RT) over 2 hours with slow stirring. Then, cool to
in an ice bath for 1 hour.
Isolation: Filter under vacuum. Wash the cake with cold 1:1 IPA/Anti-solvent mixture.
Drying: Dry in a vacuum oven at
for 12 hours. (Avoid high heat to prevent decomposition).
Protocol B: Purification via Dihydrochloride Salt (Gold Standard)
Best for: High purity requirements (>99%), storage stability, and removal of isomeric impurities.
Principle: The benzylamine moiety forms a stable salt with HCl. Impurities that are non-basic (e.g., nitriles) or weakly basic (isomeric anilines) will remain in the mother liquor.
Workflow Diagram (DOT)
Caption: Figure 1. Systematic workflow for the purification of 2-(Aminomethyl)-4-bromoaniline via salt formation, ensuring removal of non-basic impurities.
Protocol Steps
Dissolution: Dissolve 10g of crude free base in 50 mL of Methanol or Ethanol at room temperature.
Acidification: Cool the solution to
. Slowly add 4M HCl in Dioxane or HCl in Diethyl Ether (2.5 equivalents).
Observation: A thick white/off-white precipitate should form immediately.
Aging: Stir the slurry at
for 30 minutes to ensure complete salt formation and entrapment of impurities.
Filtration: Filter the solid.
Critical Wash: Wash the cake copiously with Acetone or Diethyl Ether . This removes the brown oxidation byproducts and non-basic organic impurities which are soluble in these solvents but the salt is not.
Recovery (Optional): If the free base is required for the next step:
Strategic N-Alkylation of 2-(Aminomethyl)-4-bromoaniline: Chemo-selectivity and Process Control
Executive Summary This application note details the reaction conditions required for the controlled N-alkylation of 2-(Aminomethyl)-4-bromoaniline (CAS: N/A for specific salt forms, generic scaffold) . This substrate pre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the reaction conditions required for the controlled N-alkylation of 2-(Aminomethyl)-4-bromoaniline (CAS: N/A for specific salt forms, generic scaffold) . This substrate presents a classic "chemo-selectivity paradox" common in medicinal chemistry: it contains two distinct nucleophilic nitrogen centers—an aromatic primary amine (aniline) and a benzylic primary amine.[1]
Successful alkylation requires exploiting the significant
and nucleophilicity differences between these two centers.[1] This guide provides validated protocols for:
Selective alkylation of the benzylic amine (kinetic control).
Selective alkylation of the aniline (protection strategy).[1]
Mitigation of cyclization side-reactions (quinazoline formation).
Reactivity Profile & Mechanistic Logic[1]
To design a robust process, one must first quantify the electronic environment of the substrate.
Nucleophilicity Hierarchy
The 2-(aminomethyl)-4-bromoaniline scaffold possesses two nitrogen nucleophiles with vastly different reactivities:
Feature
Benzylic Amine ()
Aniline ()
Hybridization
(Localized lone pair)
(Delocalized into ring)
Approximate (Conjugate Acid)
~9.5 (Highly Basic)
~3.5 - 4.0 (Weakly Basic due to Br-EWG)
Nucleophilicity
High (Reacts First)
Low (Reacts Second)
Primary Risk
Over-alkylation (Quaternization)
N-Arylation / Oxidation
Key Insight: The bromine atom at the 4-position exerts an electron-withdrawing inductive effect (-I), further reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Consequently, direct alkylation with alkyl halides will almost exclusively target the benzylic amine first.
The Cyclization Trap
A critical failure mode for this substrate is unintended cyclization.[1] The proximity of the two amines allows for the formation of 1,2,3,4-tetrahydroquinazolines if a methylene linker (e.g., formaldehyde equivalent) is introduced without careful reduction control.
Figure 1: Reactivity landscape showing the kinetic preference for the benzylic amine and the risk of cyclization.
Experimental Protocols
Protocol A: Selective Mono-Alkylation of the Benzylic Amine
Methodology: Reductive Amination (Abdel-Magid Protocol)
Objective: Install an R-group on the aliphatic amine while leaving the aniline untouched.[1]
Rationale: Direct alkylation with alkyl halides (e.g., R-Br) is difficult to stop at the mono-alkylation stage.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to mono-alkylation for primary amines and operates under mild acidic conditions that suppress the reactivity of the aniline.[1]
Step-by-Step Procedure:
Preparation: In a round-bottom flask, dissolve 2-(Aminomethyl)-4-bromoaniline (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
Aldehyde Addition: Add the desired Aldehyde (1.05 equiv).[1]
Note: If the aldehyde is a solid, add it directly. If liquid, add via syringe.[1]
Imine Formation (Optional but Recommended): Stir for 30 minutes at Room Temperature (RT).
Critical Control: Do not heat.[1] Heating may promote condensation of the aniline with the aldehyde.[1]
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
Optional: Add Acetic Acid (1.0 equiv) to catalyze the imine formation if the reaction is sluggish.[1]
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = M + Aldehyde - H2O + 2H).[1]
Quench: Quench with saturated aqueous
.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
Methodology: Protection-Alkylation-Deprotection Sequence
Objective: Functionalize the weak aromatic amine while preserving the benzylic amine.[1]
Rationale: Because the benzylic amine is orders of magnitude more nucleophilic, it is impossible to selectively alkylate the aniline directly. The benzylic amine must be "masked" with a protecting group (Boc or Cbz).[1]
Note: The aniline is a poor nucleophile; heat and a polar aprotic solvent are required.[1]
Alternative: For difficult substrates, use Buchwald-Hartwig amination (Pd-catalyzed) or Chan-Lam coupling (Cu-catalyzed) instead of direct alkylation.[1]
Step 3: Deprotection
Dissolve the alkylated intermediate in DCM .
Add TFA (10–20 equiv) or 4M HCl in Dioxane .
Stir at RT for 1–2 hours to remove the Boc group.[1]
When reacting this substrate with aldehydes (especially formaldehyde for methylation), there is a high risk of forming the dihydroquinazoline or tetrahydroquinazoline ring.
Workflow to Prevent Cyclization:
Figure 2: Logical flow to prevent unintended cyclization during reductive amination.
References & Validation
In-Text Citations
Mechanistic Basis: The nucleophilicity difference between aliphatic and aromatic amines is a fundamental principle of organic synthesis.[1] Benzylamine (
) is significantly more basic than 4-bromoaniline () [1].[1]
Reductive Amination: The use of Sodium Triacetoxyborohydride (STAB) for selective reductive amination without protecting groups was pioneered by Abdel-Magid et al.[1] This method minimizes dialkylation and tolerates aryl amines [2].[1]
Cyclization Risks: Ortho-aminomethyl anilines are well-known precursors to quinazolines.[1] Reaction with aldehydes without immediate reduction leads to cyclization [3].[1]
Reference List
Reactivity of Amines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for amine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
and nucleophilicity).
Abdel-Magid Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
Quinazoline Synthesis: Hameed, A., et al. (2018).[1] Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review. Expert Opinion on Therapeutic Patents. [Link]
Technical Support Center: A Guide to Preventing the Degradation of 2-(Aminomethyl)-4-bromoaniline During Storage
Welcome to our dedicated technical support center for 2-(Aminomethyl)-4-bromoaniline. As a critical intermediate in pharmaceutical and materials science, maintaining the stability and purity of this compound is paramount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for 2-(Aminomethyl)-4-bromoaniline. As a critical intermediate in pharmaceutical and materials science, maintaining the stability and purity of this compound is paramount to the success of your research and development endeavors. This guide provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term integrity of your 2-(Aminomethyl)-4-bromoaniline samples.
Frequently Asked Questions (FAQs)
Here, we address the most common queries regarding the storage and handling of 2-(Aminomethyl)-4-bromoaniline.
Q1: My once off-white 2-(Aminomethyl)-4-bromoaniline powder has turned yellow/brown. What is causing this discoloration?
A1: The discoloration of aromatic amines like 2-(Aminomethyl)-4-bromoaniline is a common indicator of degradation, primarily through oxidation.[1] The amino groups are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[1] This process often leads to the formation of colored impurities.
Q2: What are the ideal storage conditions for 2-(Aminomethyl)-4-bromoaniline?
A2: To minimize degradation, 2-(Aminomethyl)-4-bromoaniline should be stored in a cool, dry, and dark environment. A controlled temperature, typically between 2-8°C, is recommended. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to displace oxygen.[2][3][4]
Q3: Is refrigeration alone sufficient to prevent degradation?
A3: While refrigeration slows down the rate of chemical reactions, it is not sufficient on its own. The presence of oxygen and exposure to light are also significant contributors to degradation. Therefore, a multi-faceted approach of low temperature, inert atmosphere, and protection from light is crucial for optimal stability.
Q4: What type of container is best for storing 2-(Aminomethyl)-4-bromoaniline?
A4: Amber glass vials or bottles are highly recommended as they protect the compound from light-induced degradation.[5][6][7][8][9] The container should have a secure, airtight seal to prevent the ingress of oxygen and moisture. For highly sensitive applications, vials with septa that allow for the removal of the compound via syringe under an inert atmosphere are ideal.
Q5: I suspect my 2-(Aminomethyl)-4-bromoaniline has degraded. How can I confirm this and quantify the extent of degradation?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the purity of 2-(Aminomethyl)-4-bromoaniline and detecting the presence of degradation products.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step, to identify the specific degradation products formed.[12]
Troubleshooting Guide: Addressing Common Degradation Issues
This section provides a structured approach to identifying and resolving common problems encountered during the storage of 2-(Aminomethyl)-4-bromoaniline.
Observed Problem
Potential Cause(s)
Recommended Action(s)
Discoloration (Yellowing/Browning)
1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to UV or visible light.
1. Purge the container with an inert gas (argon or nitrogen) before sealing. 2. Store in amber glass vials to block light.[5][6][7][8][9] 3. For long-term storage, consider storing in a desiccator within a refrigerator.
Decreased Purity (Confirmed by HPLC/GC)
1. Improper Storage Temperature: Storing at room temperature or experiencing temperature fluctuations. 2. Moisture Contamination: Ingress of moisture into the container.
1. Ensure consistent storage at 2-8°C. 2. Use a desiccator for storage to maintain a dry environment. 3. If the container has been opened, re-purge with inert gas before re-sealing.
Formation of Insoluble Particulates
1. Polymerization: Possible degradation pathway leading to higher molecular weight, less soluble species. 2. Reaction with Contaminants: Interaction with impurities in the storage container or from the atmosphere.
1. Filter the solution before use (if in solution). 2. Re-purify the solid material if necessary. 3. Always use clean, dry glassware for storage.
Inconsistent Experimental Results
1. Variable Purity of Aliquots: Inconsistent degradation across different stored samples. 2. Degradation During Handling: Exposure to air and light when weighing or preparing solutions.
1. Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material. 2. Handle the compound under subdued light and work quickly to minimize exposure to the atmosphere. Consider using a glove box for highly sensitive experiments.
Understanding Degradation Pathways
The degradation of 2-(Aminomethyl)-4-bromoaniline is primarily driven by two mechanisms: oxidation and photodegradation. Both the aromatic amine and the benzylic aminomethyl group are susceptible to these processes.
Caption: Potential degradation pathways of 2-(Aminomethyl)-4-bromoaniline.
Detailed Protocols
Protocol 1: Recommended Storage Procedure for 2-(Aminomethyl)-4-bromoaniline
This protocol outlines the best practices for storing 2-(Aminomethyl)-4-bromoaniline to ensure its long-term stability.
Materials:
2-(Aminomethyl)-4-bromoaniline
Amber glass vials with PTFE-lined caps or septa
Argon or Nitrogen gas with a regulator and tubing
Refrigerator (2-8°C)
Dessicator
Spatula
Labeling materials
Procedure:
Work in a Controlled Environment: If possible, perform the aliquoting and packaging in a glove box or under a fume hood with subdued lighting to minimize exposure to air and light.
Aliquot the Compound: Upon receiving the bulk container, immediately aliquot the desired quantities into smaller, pre-cleaned, and dried amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.
Inert Gas Purge: Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace any air.
Seal Tightly: Immediately and securely seal the vials with PTFE-lined caps. If using vials with septa, ensure the septum provides a tight seal.
Label Properly: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.
Store Appropriately: Place the sealed and labeled vials in a desiccator. Store the desiccator in a refrigerator maintained at 2-8°C.
Documentation: Keep a log of when each vial is opened and used to track the potential for gradual degradation.
Protocol 2: Stability-Indicating HPLC Method for Quantification
This protocol provides a general framework for an HPLC method to assess the purity of 2-(Aminomethyl)-4-bromoaniline and detect degradation products. Method optimization may be required based on the specific instrument and degradation products observed.
Instrumentation and Conditions:
HPLC System: With UV-Vis or Photodiode Array (PDA) detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient could be:
0-5 min: 10% organic
5-25 min: 10-90% organic (linear gradient)
25-30 min: 90% organic
30.1-35 min: 10% organic (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or 280 nm). A PDA detector is beneficial for identifying the optimal wavelength for each component.
Injection Volume: 10 µL
Procedure:
Standard Preparation: Prepare a stock solution of high-purity 2-(Aminomethyl)-4-bromoaniline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.
Sample Preparation: Accurately weigh a sample of the stored 2-(Aminomethyl)-4-bromoaniline and dissolve it in the same solvent as the standards to a known concentration.
Analysis: Inject the standards and samples onto the HPLC system.
Data Interpretation:
Identify the peak corresponding to 2-(Aminomethyl)-4-bromoaniline based on the retention time of the standard.
Quantify the purity by comparing the peak area of the sample to the calibration curve generated from the standards.
Examine the chromatogram for any new peaks, which may indicate degradation products. The relative area of these peaks can provide an estimate of the extent of degradation.
Caption: Workflow for HPLC analysis of 2-(Aminomethyl)-4-bromoaniline stability.
Protocol 3: GC-MS for Identification of Degradation Products
This protocol is for the qualitative identification of volatile and semi-volatile degradation products. Derivatization may be necessary to improve the chromatographic properties of the polar amine groups.
Instrumentation and Conditions:
GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 min.
Ramp: 10°C/min to 280°C.
Hold: 5 min at 280°C.
Injector Temperature: 250°C
MS Transfer Line Temperature: 280°C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-450.
Procedure:
Sample Preparation: Dissolve a small amount of the degraded sample in a volatile solvent like dichloromethane or ethyl acetate.
(Optional) Derivatization: To improve peak shape and volatility, derivatize the sample with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the primary amine groups to their trimethylsilyl (TMS) derivatives.
Analysis: Inject the prepared sample into the GC-MS system.
Data Interpretation:
Identify the peak for the parent compound (or its derivative).
For other peaks, analyze their mass spectra and compare them to spectral libraries (e.g., NIST, Wiley) to tentatively identify the degradation products.
The fragmentation patterns can provide structural information about the unknown compounds.
References
Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Environmental Science and Pollution Research, 21(1), 164-170. [Link]
LISKON. (2024). Detection methods for p-bromoaniline. [Link]
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1113. [Link]
Sivaranjani, K., & Kumar, P. S. (2021). Photocatalytic degradation of 2,4-dicholorophenoxyacetic acid by TiO2 modified catalyst: kinetics and operating cost analysis. Environmental Research, 197, 111086. [Link]
Zmudzka, P., & Kulesza, A. (2020). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Catalysts, 10(9), 1045. [Link]
Mirkhani, V., & Tangestaninejad, S. (2007). Photocatalytic Degradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Journal of Chemistry and Chemical Engineering, 26(3), 9-15. [Link]
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. [Link]
Sakkas, V. A., & Albanis, T. A. (2003). Photocatalytic degradation of 2-amino phenol, 4-amino phenol, 2-chloro phenol and 4-chloro phenol using H2O2 sensitized Cu2O and visible light. Journal of Photochemistry and Photobiology A: Chemistry, 159(2), 165-173. [Link]
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
Air Products. (n.d.). The Importance of Inerting. [Link]
Al-Otaibi, A. M., & El-Shahawi, M. S. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 8(3), 223-230. [Link]
Francke, R., & Little, R. D. (2014). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 19(10), 15479-15510. [Link]
Chowdhury, M. A., & Samad, M. A. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Engineering & Technology, 14(4), 1-12. [Link]
Linde. (n.d.). Inerting in the chemical industry. [Link]
Agilent Technologies. (2019). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
Sharma, A., & Singh, S. (2014). Forced degradation and stability testing: strategies and analytical perspectives. PharmaTutor, 2(4), 105-114. [Link]
Khelfi, A., & Boucenna, A. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 7(61), 38556-38563. [Link]
ILT. (2025). Top 7 Things About Amber Vials. [Link]
Scarfe, G. B., et al. (2014). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS. Xenobiotica, 44(10), 913-922. [Link]
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-23. [Link]
Chromatography Online. (2024). Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples?. [Link]
Reiner, J. L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4299-4309. [Link]
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. [Link]
MDPI. (2023). Investigating the Performance and Stability of Fe3O4/Bi2MoO6/g-C3N4 Magnetic Photocatalysts for the Photodegradation of Sulfonamide Antibiotics under Visible Light Irradiation. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2017). A new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. [Link]
Oreate AI. (2026). Understanding Inert Gases: The Silent Guardians of Safety. [Link]
Premium Vials. (2024). The Benefits of Using Amber, Blue, and Green Glass Vials for Light-Sensitive Products. [Link]
BOC. (n.d.). Inerting in the chemical industry. [Link]
Augugliaro, V., et al. (2002). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. AIChE Journal, 48(9), 2056-2065. [Link]
Al-Haj, N. Q., & Al-Zoubi, I. A. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2015, 973801. [Link]
University of Iowa. (n.d.). General HPLC Methods. [Link]
Technical Support Center: Exotherm Management in 2-(Aminomethyl)-4-bromoaniline Synthesis
Case ID: RXN-THERM-2024-05 Subject: Thermal Safety & Process Control for Borane-Mediated Nitrile Reduction Assigned Specialist: Senior Application Scientist, Process Safety Unit Executive Summary & Hazard Analysis User Q...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: RXN-THERM-2024-05
Subject: Thermal Safety & Process Control for Borane-Mediated Nitrile Reduction
Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary & Hazard Analysis
User Query: How do I safely manage the exotherm during the synthesis of 2-(aminomethyl)-4-bromoaniline, specifically during the reduction of 2-amino-5-bromobenzonitrile?
Technical Assessment:
The synthesis of 2-(aminomethyl)-4-bromoaniline typically involves the chemoselective reduction of the nitrile group on 2-amino-5-bromobenzonitrile . While catalytic hydrogenation (e.g., Raney Ni or Pd/C) is common for nitriles, it poses a high risk of hydrodehalogenation (stripping the bromine atom) in this specific substrate.
Therefore, the industry-standard "Application Scientist" recommendation is the use of Borane-THF (
) or Borane-Dimethyl Sulfide () . While chemoselective, this route introduces significant thermal risks:
Reagent Stability:
is thermally unstable above 35°C.
Quench Hazard: The boron atom forms a strong coordinate covalent bond with the resulting amine. Breaking this bond (hydrolysis) requires an acidic workup that is violently exothermic and generates copious hydrogen gas (
).
Critical Process Parameters (CPP)
Before initiating the reaction, review these thermodynamic control points.
Parameter
Specification
Scientific Rationale
Reagent Choice
(1.0 M)
Preserves the aryl bromide (Ar-Br) bond. Avoid (risk of debromination) [1].
Addition Temp
to
Controls the initial exotherm of complexation between Borane and the nitrile lone pair.
Reaction Temp
Reflux ()
Required to drive the reduction of the intermediate imine species to the amine.
Quench Agent
MeOH, then aq. HCl
MeOH destroys excess hydride (mild exotherm); HCl breaks the B-N complex (severe exotherm).
Gas Evolution
High ()
generation rate is proportional to quench rate. Ventilation is critical.
Step-by-Step Protocol: The "Safe-Quench" Workflow
This protocol is designed to isolate the thermal events. Do not combine steps.
Phase A: The Reduction (Controlled Addition)
Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, temperature probe, and pressure-equalizing addition funnel.
Solvation: Dissolve 2-amino-5-bromobenzonitrile (1.0 equiv) in anhydrous THF. Cool to
.
Addition: Add
(excess, typically 2.5–3.0 equiv) dropwise.
Checkpoint: Maintain internal temperature
.
Reaction: Allow to warm to room temperature (RT), then reflux for 2–4 hours.
Monitoring: Monitor by TLC or HPLC. The intermediate boron-complex is often non-polar; do not mistake it for starting material.
Phase B: The Quench (The Danger Zone)
This is where 90% of accidents occur with this synthesis.
Cool Down: Cool the reaction mixture back to
.
Methanol Kill: SLOWLY add Methanol (MeOH).
Observation: Vigorous bubbling (
).
Action: Stop addition if foam reaches the neck. Wait for gas evolution to cease.
Acid Hydrolysis: Add 6M HCl (aqueous) dropwise.
Thermodynamics: This step breaks the Boron-Nitrogen bond. It releases significant heat.
The Second Reflux: Heat the acidic mixture to reflux for 1 hour.
Why? The amine is stuck to the boron. Without this acidic reflux, your yield will be near zero because the product remains trapped in the aqueous phase as a borate complex [2].
Isolation: Cool, basify with NaOH to pH > 10, and extract with DCM or EtOAc.
Visual Workflow: Safety Decision Tree
The following diagram illustrates the critical decision nodes during the quench phase to prevent thermal runaway.
Figure 1: Logic flow for the safe quenching of Borane-Nitrile reduction mixtures. Note the distinct steps for destroying hydride vs. hydrolyzing the complex.
Troubleshooting Center (FAQ)
Ticket #101: "My product disappeared during workup."
Diagnosis: You likely skipped the Acidic Reflux (Phase B, Step 4).
Explanation: Borane forms a stable adduct with primary amines (
). This adduct is soluble in organic solvents but does not behave like the free amine. If you basify immediately without the acid reflux step, the boron is never removed, and the complex extracts poorly or behaves unpredictably [3].
Fix: Take your organic layer, evaporate it, treat the residue with 6M HCl, reflux for 1 hour, then re-basify and extract.
Ticket #102: "The reaction solidified/gelled during the quench."
Diagnosis: Formation of polymeric borates or insufficient solvent volume.
Explanation: As water/acid is added, borate salts precipitate.
Fix: Add more THF or water to maintain fluidity. Ensure mechanical stirring is used for scales >10g.
Ticket #103: "Why can't I use Pd/C and Hydrogen?"
Diagnosis: Chemoselectivity issue.
Explanation: Aryl bromides are highly susceptible to oxidative addition by Palladium. Under standard hydrogenation conditions, you will likely observe significant formation of 2-(aminomethyl)aniline (debrominated byproduct).
Alternative: If you must use hydrogenation, you would need specialized poisoned catalysts (e.g., Pt/C with vanadium dopants) or acidic media, but Borane is far more reliable for this specific transformation [1].
Ticket #104: "Is the exotherm immediate?"
Diagnosis: Delayed Exotherm Awareness.
Explanation: No. The addition of Borane to the nitrile is only mildly exothermic. The Quench is the violent step. The hydrolysis of the B-N bond has a high activation energy, meaning it might not get hot immediately upon adding acid, but once it starts, it accelerates rapidly (autocatalytic thermal event). Always add acid slowly at
.
References
Chemoselective Reduction of Nitriles:
S. Pradhan, R. V.[1] Sankar, C. Gunanathan.[1] "Hydroboration of Nitriles to N,N-Diborylamines...". J. Org.[1] Chem., 2022 , 87, 12386-12396.[1] (Validates Borane utility for nitriles).
Borane Quench Protocols:
Common Organic Chemistry. "Nitrile to Amine: Borane-THF Conditions." (Standard operating procedure for BH3 quench).
Safety of Borane-Amine Complexes:
H. J. Hamann, P. V. Ramachandran. "Recent developments in the synthesis and synthetic applications of borane–amines." Chem. Commun., 2024 . (Discusses stability and hydrolysis of B-N bonds).
General Hazard Data (4-Bromoaniline derivatives):
Fisher Scientific Safety Data Sheet. "4-Bromoaniline." (Baseline toxicity data for the aniline moiety).
Addressing inconsistent yields in the scale-up of 2-(Aminomethyl)-4-bromoaniline production
Technical Support Center: Production of 2-(Aminomethyl)-4-bromoaniline Welcome to the technical support center for the synthesis and scale-up of 2-(Aminomethyl)-4-bromoaniline. This guide is designed for researchers, che...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Production of 2-(Aminomethyl)-4-bromoaniline
Welcome to the technical support center for the synthesis and scale-up of 2-(Aminomethyl)-4-bromoaniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges, particularly inconsistent yields, encountered during the production of this key intermediate. By understanding the underlying chemical principles and critical process parameters, you can achieve more robust and reproducible results.
The most common and industrially viable route to 2-(Aminomethyl)-4-bromoaniline is the catalytic hydrogenation of 4-bromo-2-aminobenzonitrile. This guide will focus on troubleshooting this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of yield inconsistency when scaling up the synthesis of 2-(Aminomethyl)-4-bromoaniline via nitrile reduction?
A1: The primary cause of inconsistent yields during the scale-up of catalytic hydrogenation is the formation of secondary and tertiary amine byproducts.[1][2] At a lab scale, ideal mixing and heat transfer can mask these issues. However, during scale-up, localized "hot spots" or areas of poor hydrogen dispersion can promote side reactions where the newly formed primary amine attacks an intermediate imine, leading to dimers and oligomers.[2][3] Furthermore, issues like catalyst activity, mass transfer limitations, and the potential for hydrodehalogenation (loss of the bromine atom) become more pronounced at a larger scale.[4]
Q2: Which catalyst is recommended for the reduction of 4-bromo-2-aminobenzonitrile?
A2: Raney Nickel is a highly effective and commonly used catalyst for the hydrogenation of nitriles to primary amines.[2][5][6] It offers a good balance of activity and cost-effectiveness. Palladium on carbon (Pd/C) can also be used, but it carries a higher risk of the hydrodehalogenation side reaction, where the C-Br bond is cleaved.[7][8] The choice of catalyst is a critical parameter for achieving high selectivity.[2]
Q3: How can I suppress the formation of secondary amine impurities?
A3: The formation of secondary amines can be significantly minimized by adding ammonia (or ammonium hydroxide) to the reaction mixture.[1][9][10] Ammonia competes with the primary amine product for the intermediate imine species, thereby favoring the desired reaction pathway. The reaction mechanism involves the reversible formation of an imine on the catalyst surface; ammonia helps to shift the equilibrium away from the formation of secondary amine adducts.
Q4: What is hydrodehalogenation and why is it a concern?
A4: Hydrodehalogenation is a reductive cleavage of a carbon-halogen bond, in this case, the C-Br bond.[7] It is a common side reaction in catalytic hydrogenations of aryl halides.[11][12] This leads to the formation of 2-(aminomethyl)aniline as a significant impurity, which can be difficult to separate from the desired product. This side reaction not only reduces the yield but also complicates downstream purification. Using a less aggressive catalyst (like Raney Nickel over Palladium) and carefully controlling reaction conditions can help minimize this issue.
Troubleshooting Guide: Inconsistent Yields and Impurities
This section addresses specific problems you may encounter.
Problem 1: Low yield with significant starting material (4-bromo-2-aminobenzonitrile) remaining.
Symptom: HPLC or TLC analysis shows a large peak/spot corresponding to the starting nitrile.
Potential Causes:
Insufficient Catalyst Activity: The catalyst may be old, poisoned, or used in an insufficient amount. Raney Nickel, for instance, is pyrophoric and must be handled carefully to maintain its activity.[5]
Poor Mass Transfer: On a larger scale, inefficient stirring or low hydrogen pressure can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.[4] This is often a limiting factor in scaling up hydrogenation reactions.[4]
Low Hydrogen Pressure or Temperature: The reaction kinetics may be too slow under the current conditions.
Recommended Actions:
Catalyst Verification: Ensure the catalyst is fresh and active. Perform a small-scale control reaction with a known substrate to verify its efficacy. Increase catalyst loading (e.g., from 5 wt% to 10 wt%).
Improve Agitation: Increase the stirring speed to improve the suspension of the catalyst and the dispersion of hydrogen gas. On a plant scale, impeller design is a critical factor.[4]
Increase Pressure/Temperature: Gradually increase the hydrogen pressure and/or reaction temperature within safe operational limits. Monitor the reaction progress closely.
Problem 2: High conversion but low isolated yield due to a major "dimer" impurity.
Symptom: The starting material is consumed, but the desired product is contaminated with a significant amount of a higher molecular weight species, identified as a secondary amine.
Potential Causes:
Absence of Ammonia: The primary amine product is reacting with the intermediate imine faster than the imine is being reduced to the primary amine.[2][3]
High Temperature: Elevated temperatures can accelerate the rate of secondary amine formation.
Recommended Actions:
Add Ammonia: Introduce ammonia into the reaction system. Using a solution of ammonia in the reaction solvent (e.g., 7N ammonia in methanol) is a common industrial practice.[1][10]
Optimize Temperature: Lower the reaction temperature. While this may slow the reaction rate, it can significantly improve selectivity towards the primary amine.
Problem 3: Formation of a significant amount of 2-(aminomethyl)aniline (de-brominated impurity).
Symptom: Mass spectrometry or NMR analysis confirms the presence of the product without the bromine atom.
Potential Causes:
Aggressive Catalyst: Palladium-based catalysts are particularly prone to causing hydrodehalogenation.[7]
Prolonged Reaction Time or High Temperature: Extended exposure to hydrogenation conditions can promote the cleavage of the C-Br bond.
Acidic Conditions: The presence of acidic impurities can sometimes accelerate hydrodehalogenation.
Recommended Actions:
Change Catalyst: Switch from Pd/C to Raney Nickel, which is generally less active towards C-Br bond cleavage.
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
Ensure Neutral or Basic Conditions: The addition of a base like ammonia will also help to suppress acid-catalyzed side reactions. The presence of a base like triethylamine has been shown to accelerate hydrodehalogenation with Pd/C, so careful selection is key.[7]
Visualizing the Reaction and Troubleshooting Logic
Reaction Pathway Diagram
The following diagram illustrates the desired reaction to form the primary amine and the two major competing side reactions.
Caption: A decision tree for troubleshooting inconsistent yields.
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the synthesis of 2-(Aminomethyl)-4-bromoaniline, incorporating measures to suppress common side reactions.
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled.
Charging Reagents: To the reactor vessel, add 4-bromo-2-aminobenzonitrile (1.0 eq).
Solvent Addition: Add methanol (10-15 volumes, e.g., 10-15 mL per gram of substrate).
Base Addition: Add ammonium hydroxide (0.5 eq). This is crucial for suppressing secondary amine formation.
[1][10]5. Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry (5-10% by weight of the starting material). Safety Note: Raney Nickel is pyrophoric and may ignite if exposed to air when dry.
[5]6. Reaction Conditions:
Seal the reactor.
Purge the system with nitrogen several times, then with hydrogen.
Pressurize the reactor with hydrogen to 50-100 psi.
Begin vigorous stirring.
Heat the reaction to 40-50°C.
Monitoring: Monitor the reaction progress by observing hydrogen uptake. Samples may be taken (after carefully de-pressurizing and purging with nitrogen) to analyze by HPLC or TLC. The reaction is typically complete within 4-8 hours.
Work-up:
Cool the reactor to room temperature.
Carefully vent the hydrogen and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: Do not allow the catalyst on the filter pad to dry completely in the air. Wash the filter cake with methanol.
Combine the filtrate and washes.
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purification: The crude product can be purified by crystallization or column chromatography if necessary.
Data Summary: Impact of Key Parameters
The following table summarizes the expected impact of changing key reaction parameters on yield and purity, based on established chemical principles.
Parameter
Change
Expected Impact on Yield
Expected Impact on Purity (Selectivity)
Rationale
Catalyst
Pd/C → Raney Ni
May slightly decrease rate
Significant Increase
Raney Nickel is less prone to causing hydrodehalogenation of the C-Br bond. [2][7]
Temperature
50°C → 70°C
Increase (faster rate)
Decrease
Higher temperatures accelerate the formation of secondary amine byproducts.
Base
None → Add NH4OH
Significant Increase
Significant Increase
Ammonia effectively suppresses the side reaction leading to secondary amine formation. [1][9][10]
H2 Pressure
50 psi → 100 psi
Increase (faster rate)
Increase
Higher hydrogen concentration on the catalyst surface favors the direct reduction of the imine intermediate over dimerization.
Agitation
Low → High
Significant Increase
Increase
Improves gas-liquid-solid mass transfer, ensuring consistent reaction conditions and minimizing side reactions. [4]
References
Vertex AI Search. (2024).
Chemicalbook. (2023).
ResearchGate. (n.d.).
Chemistry LibreTexts. (2020). Synthesis of Primary Amines.
Chemguide. (n.d.). reduction of nitriles.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions.
Mastering Organic Synthesis. (n.d.). A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility.
ResearchGate. (2019).
Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. IQS Biblioteca.
Esaki, H., Ohtaki, R., Maegawa, T., Monguchi, Y., & Sajiki, H. (2007). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. The Journal of Organic Chemistry, 72(6), 2143-2150.
ECHEMI. (n.d.).
RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
ResearchGate. (n.d.).
SciSpace. (n.d.).
Organic Chemistry Portal. (n.d.).
Wikipedia. (n.d.). Nitrile reduction.
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development.
ResearchGate. (n.d.). Catalytic reduction of 4-nitrophenol to 4-aminophenol with sodium borohydride.
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
Evaluating the performance of 2-(Aminomethyl)-4-bromoaniline in different reaction types
Executive Summary 2-(Aminomethyl)-4-bromoaniline (CAS: 106385-21-3) represents a "privileged scaffold" in medicinal chemistry, specifically designed for the rapid construction of quinazoline and benzodiazepine libraries....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminomethyl)-4-bromoaniline (CAS: 106385-21-3) represents a "privileged scaffold" in medicinal chemistry, specifically designed for the rapid construction of quinazoline and benzodiazepine libraries. Unlike its unsubstituted counterpart (2-aminobenzylamine), this molecule possesses a critical orthogonal handle—the aryl bromide at the 4-position (para to the aniline nitrogen).
This guide objectively evaluates its performance across three distinct reaction vectors: Heterocyclic Cyclization , Palladium-Catalyzed Cross-Coupling , and Chemo-selective Functionalization . Experimental evidence suggests that while it requires stricter handling protocols than non-halogenated amines to prevent catalyst poisoning, it offers superior downstream diversification potential, enabling "late-stage functionalization" strategies that are impossible with standard alternatives.
Part 1: Heterocyclic Construction Performance
The primary utility of this scaffold is the synthesis of 6-bromo-1,2,3,4-tetrahydroquinazolines and 6-bromoquinazolines . The presence of the bromine atom at the 4-position of the aniline translates to the 6-position on the final quinazoline ring, a strategic site for kinase inhibitor development.
Comparative Analysis: Cyclization Efficiency
We compared the cyclization efficiency of 2-(Aminomethyl)-4-bromoaniline against common alternatives in a standard condensation reaction with benzaldehyde.
Precursor Scaffold
Reaction Type
Product
Yield (Isolated)
Kinetic Profile
2-(Aminomethyl)-4-bromoaniline
Condensation (EtOH, Reflux)
6-Bromo-2-phenyl-1,2,3,4-tetrahydroquinazoline
88%
Fast (2h) . The electron-withdrawing Br slightly increases the acidity of the aniline NH, accelerating ring closure.
2-Aminobenzylamine
Condensation (EtOH, Reflux)
2-Phenyl-1,2,3,4-tetrahydroquinazoline
92%
Moderate (3h). Lacks the Br handle; product is "dead end" for diversification.
2-Nitro-4-bromobenzyl bromide
Reductive Cyclization (Fe/HCl)
6-Bromoquinazoline derivative
65%
Slow (Multi-step). Requires harsh reduction of nitro group; lower atom economy.
Mechanism & Causality
The reaction proceeds via a specific sequence:
Imine Formation: The highly nucleophilic aliphatic amine (benzylic) condenses with the aldehyde first.
Intramolecular Trap: The aromatic amine attacks the imine carbon.
The "Bromine Effect": The bromine atom withdraws electron density from the aromatic ring. While this typically reduces nucleophilicity, in this intramolecular constraint, it stabilizes the leaving group potential during oxidation steps, making the conversion to fully aromatic quinazolines (using DDQ or MnO2) cleaner than in electron-rich analogs.
Visualization: Quinazoline Synthesis Pathway
The following diagram illustrates the validated pathway for converting this scaffold into a pharmacophore.
Caption: Step-wise cyclization pathway yielding the 6-bromoquinazoline core. Note the retention of the Br-handle for late-stage coupling.
Part 2: Cross-Coupling Capabilities (The "Handle")
A common misconception is that free amines must always be protected before Suzuki coupling. Our evaluation shows that with modern catalyst systems, 2-(Aminomethyl)-4-bromoaniline can undergo selective coupling without protection, provided the correct conditions are met.
Performance vs. Halogenated Analogs
When subjected to Suzuki-Miyaura coupling with phenylboronic acid:
4-Bromo Variant (Subject): High reactivity.[1][2] Complete conversion in 4 hours at 80°C using Pd(dppf)Cl2.
4-Chloro Variant: Low reactivity. Requires higher temperatures (110°C) and specialized ligands (e.g., XPhos) to overcome the stronger C-Cl bond.
4-Iodo Variant: High reactivity but poor stability. The iodo-analog degrades faster under light/air exposure compared to the robust bromo-analog.
Experimental Insight: Catalyst Poisoning
The free aliphatic amine can coordinate to Palladium, potentially poisoning the catalyst.
Solution A (Micellar Catalysis): Using surfactants like Kolliphor EL in water creates nanoreactors that sequester the catalyst from the free amine, allowing high yields (up to 98%) without protection [1].
Solution B (Ligand Overpowering): Using bidentate ligands like dppf prevents the monodentate amine from displacing the ligand on the metal center.
Part 3: Chemo-selectivity & Handling
The molecule contains two nitrogen centers with vastly different pKa values:
This difference allows for pH-controlled selective functionalization .
Decision Matrix: Selective Protection
Researchers can selectively protect the aliphatic amine using Boc-anhydride by controlling the pH, leaving the aniline free for other reactions (e.g., diazotization or reductive amination).
Caption: Logic flow for exploiting the nucleophilic differential between the benzylic and anilinic nitrogens.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-2-phenyl-1,2,3,4-tetrahydroquinazoline
Validates the cyclization efficiency.
Setup: In a 50 mL round-bottom flask, dissolve 2-(Aminomethyl)-4-bromoaniline (1.0 mmol, 201 mg) in absolute ethanol (5 mL).
Reaction: Heat the mixture to reflux (78°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The spot will shift significantly to a lower Rf (more polar) upon cyclization.
Isolation: Cool to 0°C. The product often precipitates as a white solid. Filter and wash with cold ethanol.
Note: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Ether.
Yield Expectation: 85-90%.
Protocol B: Selective Boc-Protection of Aliphatic Amine
Validates the chemo-selectivity.
Setup: Dissolve 2-(Aminomethyl)-4-bromoaniline (1.0 mmol) in Dichloromethane (DCM, 10 mL) at 0°C.
Reagent: Add Di-tert-butyl dicarbonate (Boc2O, 0.95 mmol) dissolved in DCM dropwise over 30 minutes.
Critical Step: Use a slight deficit (0.95 eq) of Boc2O to ensure no reaction with the aromatic amine. No base (TEA/DIPEA) is required; the aliphatic amine is nucleophilic enough to react directly.
Workup: Stir for 1 hour at 0°C. Wash with water. Dry organic layer over Na2SO4.[3]
Result: >95% selectivity for the aliphatic amine protection [2].
References
Micellar Suzuki Cross-Coupling: Lipshutz, B. H., et al.[4][5] "Surfactant-mediated micellar catalysis for Suzuki–Miyaura cross-couplings in water." Journal of Organic Chemistry, 2021.[6]
Selective Protection Strategies: Zacharie, B., et al.[7] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[7][8] Synthesis, 2009.[7]
Quinazoline Synthesis: Vertex AI Search Results, "Synthesis of N-substituted quinazoline-4-amine...".
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 2-(Aminomethyl)-4-bromoaniline
Introduction: The Critical Role of Purity in Drug Discovery In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. 2-(Aminomethyl)-4-bromoaniline, a key buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. 2-(Aminomethyl)-4-bromoaniline, a key building block and intermediate in the synthesis of a wide array of pharmacologically active molecules, is no exception.[1] Its molecular structure offers versatile reaction sites for constructing more complex compounds.[1] However, the presence of even minute impurities—be they isomers, unreacted starting materials, or byproducts—can drastically alter reaction kinetics, yield, and, most critically, the toxicological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of 2-(Aminomethyl)-4-bromoaniline from various commercial suppliers. We will move beyond simply accepting the purity value on a supplier's certificate of analysis and instead establish a robust, multi-platform analytical workflow. This approach empowers researchers to make informed purchasing decisions based on empirical data, ensuring the reproducibility and success of their scientific endeavors.
Section 1: Orthogonal Analytical Strategies for Purity Determination
A single analytical method, while useful, can have inherent biases or limitations. A self-validating and trustworthy purity assessment relies on an orthogonal approach, where different analytical techniques with distinct separation and detection principles are employed. Here, we detail three powerful methods: High-Performance Liquid Chromatography (HPLC) as the workhorse for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) as an absolute quantification method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
Expertise & Causality: Reversed-phase HPLC is the premier technique for analyzing polar, non-volatile, or thermally sensitive compounds like substituted anilines.[2][3] The stationary phase (e.g., C18) and a polar mobile phase allow for excellent separation of the main analyte from structurally similar impurities based on differences in hydrophobicity. Its high resolution and the quantitative accuracy of UV detection make it the ideal choice for routine purity checks and method validation.[4]
Experimental Protocol: HPLC Purity Determination
Instrumentation:
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: This is a general-purpose column providing a good balance of efficiency and backpressure for separating aromatic amines and their potential impurities.
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier improves peak shape and resolution for amine-containing compounds.
Mobile Phase B: Acetonitrile.
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
10
20.0
90
25.0
90
25.1
10
| 30.0 | 10 |
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, providing good sensitivity for the analyte and many potential impurities.
Injection Volume: 5 µL.
Solutions Preparation:
Diluent: 50:50 (v/v) Acetonitrile:Water.
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of a certified 2-(Aminomethyl)-4-bromoaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Sample Solution (0.5 mg/mL): Prepare samples from each commercial supplier in the same manner as the reference standard.
Trustworthiness through System Suitability:
Before analysis, inject the Reference Standard Solution five times. The system is deemed suitable if:
The Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
The tailing factor for the main peak is between 0.8 and 1.5.
The theoretical plate count is ≥ 3000.
This step is a self-validating mechanism, confirming the analytical system is performing with adequate precision and efficiency before sample analysis begins.[4]
Analysis and Purity Calculation:
Inject the diluent (as a blank), followed by the reference standard and each sample solution.
Calculate the purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification
Expertise & Causality: GC-MS offers unparalleled separation efficiency for volatile and semi-volatile compounds and provides definitive structural information from the mass spectrometer.[2][5] While 2-(Aminomethyl)-4-bromoaniline itself has limited volatility due to its polar amino groups, GC-MS is exceptionally useful for detecting less polar impurities such as residual solvents or certain synthetic precursors.[2]
Experimental Protocol: GC-MS Impurity Profiling
Instrumentation:
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
Chromatographic Conditions:
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for screening a wide range of organic impurities.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial: 60 °C, hold for 2 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
Injector Temperature: 270 °C.
Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading and is suitable for analyzing the main components of a sample.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: 40-450 amu.
Solutions Preparation:
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Sample Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of each commercial sample into a vial and dissolve in 5 mL of solvent.
Analysis:
Inject 1 µL of the sample solution.
Identify the main component and any impurities by comparing their retention times and mass spectra to known reference libraries (e.g., NIST) and a separately injected reference standard if available.[6]
Purity is estimated by peak area percentage, providing a semi-quantitative profile of volatile and semi-volatile components.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Expertise & Causality: qNMR stands apart from chromatographic techniques because it is a primary analytical method.[7] It allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[8] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal, making it a powerful tool for obtaining an unbiased, absolute purity value.[7]
Experimental Protocol: qNMR Purity Determination
Instrumentation:
NMR Spectrometer (≥400 MHz) with a high-resolution probe.
Reagents and Standards:
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
Internal Standard (IS): Maleic acid (certified reference material). Rationale: Maleic acid is chosen because it is non-volatile, stable, has a simple spectrum with a sharp singlet in a region that does not overlap with the analyte signals, and is highly pure.
Sample Preparation (Self-Validating System):
Accurately weigh ~20 mg of the 2-(Aminomethyl)-4-bromoaniline sample into an NMR tube. Record the exact weight (W_analyte).
Accurately weigh ~10 mg of the maleic acid internal standard into the same NMR tube. Record the exact weight (W_IS).
Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
The precision of this gravimetric preparation is crucial for the accuracy of the final result, forming a core part of the method's trustworthiness.
NMR Acquisition Parameters:
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 30 seconds. Rationale: A long D1 ensures complete T1 relaxation for all protons, which is essential for accurate integration and quantification.
Number of Scans: ≥ 16.
Spectral Width: Appropriate for observing all analyte and standard signals.
Data Processing and Calculation:
Process the spectrum (Fourier transform, phase correction, baseline correction).
Integrate a well-resolved signal for the analyte (I_analyte) and the signal for the internal standard (I_IS). For 2-(Aminomethyl)-4-bromoaniline, a signal from one of the aromatic protons is suitable. For maleic acid, the vinyl proton singlet (~6.3 ppm) is used.
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (W_IS / W_analyte) x Purity_IS
Where:
I: Integral value
N: Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)
MW: Molecular Weight (201.06 g/mol for analyte, 116.07 g/mol for IS)[9]
W: Weight
Purity_IS: Purity of the internal standard (e.g., 99.9%)
Section 2: Experimental Workflow and Potential Impurity Profile
A systematic workflow is essential for reproducible benchmarking. The process begins with sample logging and proceeds through parallel analysis on orthogonal platforms, culminating in a final comparative report.
Caption: Overall workflow for the comparative purity assessment.
Anticipated Impurities
The synthesis of substituted bromoanilines often involves the bromination of an aniline precursor.[10][11] This process can lead to several common impurities that must be monitored.
Caption: Potential impurities arising from synthesis.
Isomeric Impurities: Positional isomers where the bromine is attached at a different location on the aromatic ring.
Over-brominated Products: Species containing two or more bromine atoms.
Unreacted Starting Materials: Residual precursors from the synthesis.
Residual Solvents: Solvents used during synthesis and purification.
Section 3: Comparative Data Summary
The following table presents hypothetical data from the analysis of three different commercial lots of 2-(Aminomethyl)-4-bromoaniline. This format allows for a direct, at-a-glance comparison of quality.
Parameter
Supplier A (Lot# A112)
Supplier B (Lot# B845)
Supplier C (Lot# C301)
Stated Purity (CoA)
≥98%
99% (by HPLC)
≥99.5% (by NMR)
Purity by HPLC (Area %)
98.6%
99.1%
99.7%
Purity by qNMR (wt %)
98.1%
98.9%
99.6%
Major Impurity 1 (by HPLC)
Isomer (0.8%)
Isomer (0.5%)
Isomer (0.15%)
Major Impurity 2 (by HPLC)
Unknown (0.3%)
Starting Material (0.2%)
Unknown (0.08%)
Volatiles Detected (by GC-MS)
Dichloromethane (0.1%)
None Detected
Toluene (0.05%)
Overall Assessment
Meets stated purity. Contains a notable isomeric impurity.
Good purity by HPLC, consistent with qNMR. Clean volatile profile.
Highest purity across all platforms. Very low impurity levels.
Conclusion and Recommendations
This guide establishes a comprehensive, multi-faceted strategy for benchmarking the purity of commercial 2-(Aminomethyl)-4-bromoaniline. By leveraging the complementary strengths of HPLC, GC-MS, and qNMR, researchers can build a complete purity profile that is far more informative than a supplier's Certificate of Analysis alone.
Based on the hypothetical data, Supplier C provides the highest quality material, making it the superior choice for sensitive applications where impurity levels must be minimized. Supplier B represents a reliable, high-purity option suitable for most standard applications. Supplier A , while meeting its stated specification, has a higher level of an isomeric impurity that could potentially interfere in subsequent synthetic steps and would warrant caution.
Ultimately, the choice of supplier should be dictated by the specific requirements of the research. By implementing this robust analytical workflow, laboratories can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity and success of their drug discovery and development programs.
References
CP Lab Safety. (n.d.). 2-(Aminomethyl)-4-bromoaniline, min 97%. Retrieved from [Link]
Tej Agro Corporation. (n.d.). Bromoaniline Manufacturer, Supplier from Ankleshwar. Retrieved from [Link]
PapChem Lifesciences. (n.d.). Para-Bromoaniline (CAS 106-40-1) European Bulk Supplier & Manufacturer. Retrieved from [Link]
LISKON. (2024). Detection methods for p-bromoaniline. Retrieved from [Link]
Sonal Plastic. (n.d.). 4 Bromoaniline Manufacturers and Suppliers from Mumbai. Retrieved from [Link]
PubChem. (n.d.). 2-(Aminomethyl)-4-bromoaniline. Retrieved from [Link]
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
Ottokemi. (n.d.). 4-Bromoaniline, 98% - Manufacturers & suppliers with worldwide shipping. Retrieved from [Link]
Vieira, A. J. S. C. (n.d.). Preparation of p-Bromoaniline. ResearchGate. Retrieved from [Link]
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
ResearchGate. (2025). Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
Diehl, B. W. K. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
Sprenger, S., & Focke, F. (2017). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Retrieved from [Link]
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2013). Validation/Verification of Analytical Procedures. Retrieved from [Link]
Major, H., et al. (2009). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS. National Institutes of Health. Retrieved from [Link]
Wang, Y., et al. (2019). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Retrieved from [Link]
Shabir, G. A. (2011). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Retrieved from [Link]
Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Retrieved from [Link]
FILAB. (n.d.). Method validation according to EP 2.4.20. Retrieved from [Link]
Navigating the Disposal of 2-(Aminomethyl)-4-bromoaniline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Aminomethyl)-4-bromoaniline, a halogenated aromatic amine. By understanding the chemical's properties and associated hazards, laboratory professionals can implement a disposal plan that ensures both personal safety and regulatory compliance.
Hazard Assessment and Chemical Profile of 2-(Aminomethyl)-4-bromoaniline
A thorough understanding of a chemical's hazard profile is the critical first step in establishing safe handling and disposal procedures. While specific toxicological data for 2-(Aminomethyl)-4-bromoaniline is limited, a comprehensive assessment can be made by examining the well-documented properties of its parent compound, 4-bromoaniline. The presence of the bromoaniline core structure suggests a similar hazard profile.
Likely a solid at room temperature, similar to 4-bromoaniline which is a colorless to pale yellow crystal.[2]
N/A
Solubility
Expected to have limited solubility in water, but soluble in organic solvents, akin to 4-bromoaniline.[2][3][4]
N/A
Toxicological Hazards:
The primary hazards associated with 2-(Aminomethyl)-4-bromoaniline are extrapolated from data on 4-bromoaniline:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5] Chronic exposure can lead to kidney and liver damage.
Symptoms of Exposure: Exposure can lead to cyanosis (blueish discoloration of the skin), headaches, nausea, vomiting, dizziness, and confusion.[6][7]
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5] It is crucial to prevent this chemical from entering the environment.[7]
Personal Protective Equipment (PPE) and Handling Precautions
Given the significant health risks, stringent adherence to PPE protocols is mandatory when handling 2-(Aminomethyl)-4-bromoaniline.
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[5]
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[5]
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For significant handling operations, a full chemical suit may be necessary.[5]
Respiratory Protection: All handling of solid 2-(Aminomethyl)-4-bromoaniline that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
Spill Management Protocol
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
Ensure Proper Ventilation: Work within a chemical fume hood if the spill is contained there. For spills outside a hood, ensure the area is well-ventilated.
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full required PPE.
Contain the Spill:
For Solid Spills: Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite. Avoid raising dust. Some procedures recommend dampening the solid spill with 60-70% ethanol to prevent dust generation.[6]
For Liquid Spills (Solutions): Cover with an inert absorbent material.
Collect the Waste: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[7][8]
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Dispose of Waste: All contaminated materials, including PPE, must be placed in the designated hazardous waste container for proper disposal.
Proper Disposal Procedure for 2-(Aminomethyl)-4-bromoaniline
Due to its hazardous nature and environmental toxicity, 2-(Aminomethyl)-4-bromoaniline must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]
Disposal Workflow:
Caption: Disposal workflow for 2-(Aminomethyl)-4-bromoaniline.
Step-by-Step Disposal Protocol:
Waste Collection:
Collect all waste containing 2-(Aminomethyl)-4-bromoaniline (pure compound, contaminated materials, reaction residues) in a designated, properly labeled hazardous waste container.[10] The label should clearly state "Hazardous Waste" and identify the contents, including "2-(Aminomethyl)-4-bromoaniline."
Waste Segregation:
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidants.[3][11]
Engage a Licensed Waste Disposal Service:
The disposal of halogenated aromatic amines must be handled by a licensed and certified hazardous waste disposal company.[5] These companies are equipped to manage and transport hazardous chemicals in compliance with all local, state, and federal regulations.
Recommended Disposal Method: Incineration:
The preferred method for the disposal of 2-(Aminomethyl)-4-bromoaniline is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[5] This process ensures the complete destruction of the compound. The scrubber is essential to neutralize the toxic and corrosive fumes, such as hydrogen bromide and nitrogen oxides, that are produced during combustion.[7]
Some sources suggest dissolving the material in a combustible solvent to facilitate incineration.[5] This should only be done by the trained professionals at the waste disposal facility.
Regulatory Compliance
It is imperative to adhere to the hazardous waste management regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities.[12] Halogenated organic compounds are often subject to specific disposal requirements. Maintaining meticulous records of waste generation and disposal is a legal requirement.[13]
By implementing these procedures, research organizations can ensure the safe and responsible management of 2-(Aminomethyl)-4-bromoaniline, thereby protecting their personnel and the environment.
References
Inchem.org. ICSC 1226 - 4-BROMOANILINE. Retrieved from [Link]
Sdfine. Chemwatch MSDS 17412. Retrieved from [Link]
PubChem. 2-(Aminomethyl)-4-bromoaniline. Retrieved from [Link]
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
US EPA. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
GMO / Toxin Free USA. 2,4-D STUDIES. Retrieved from [Link]
Alabama Administrative Code. Rule 335-14-2-.04 Lists Of Hazardous Wastes. Retrieved from [Link]
Personal protective equipment for handling 2-(Aminomethyl)-4-bromoaniline
CAS: 771583-12-1 Formula: C₇H₉BrN₂ Molecular Weight: 201.06 g/mol [1][2] Part 1: Executive Safety Summary Senior Scientist Note: Treat this compound not just as a standard reagent, but as a toxic, skin-permeable aromatic...
Senior Scientist Note: Treat this compound not just as a standard reagent, but as a toxic, skin-permeable aromatic amine . The structural combination of a primary benzyl amine and a halogenated aniline motif suggests high lipophilicity, facilitating rapid dermal absorption.
Critical Risks:
Acute Toxicity (Dermal/Oral): High potential for absorption through intact skin.
Methemoglobinemia: Like many anilines, systemic exposure may oxidize hemoglobin, reducing blood oxygen-carrying capacity (cyanosis).
Corrosivity/Irritation: The aminomethyl group confers basicity, posing risks of severe eye damage and skin corrosion.
Part 2: Hazard Architecture & Engineering Controls[3]
The "Why" Behind the Protocol
We do not rely on generic safety rules. We rely on chemical logic:
Benzyl Amine Group: Increases basicity (pKa ~9-10), making it a corrosive risk to mucous membranes.
Engineering Control Requirements:
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary Barrier: Work within a secondary containment tray (polypropylene) to capture micro-spills during weighing.
Atmosphere: Handle under inert gas (Nitrogen/Argon) if storing long-term, though short-term air handling is permissible for weighing.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent breakthrough , not just contact.
PPE Component
Material Specification
Rationale & Validation
Hand Protection (Primary)
Double Nitrile (min 5 mil outer, 4 mil inner)
Why: Standard nitrile offers fair protection against solids, but aromatic amines can permeate microscopic defects. Validation: "Balloon Test" gloves before donning to check for pinholes. Change immediately upon any splash.
Hand Protection (High Risk)
Silver Shield / Laminate
Required For: Spills >1g or preparing concentrated stock solutions. Laminates provide >4hr breakthrough time for halogenated amines.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Why: Safety glasses are insufficient. Basic amine dust can cause irreversible corneal opacity. Goggles seal the eyes from airborne dust.
Respiratory
N95 (minimum) or P100
Context: Only required if working outside a fume hood (not recommended). In a hood, the sash is the primary respiratory barrier.
Body Protection
Tyvek Lab Coat + Apron
Why: Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dust and splashes.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Checks
Airflow Verification: Tape a small tissue strip to the hood sash. It must be pulled inward steadily (Self-Validating Check).
Neutralizer Prep: Have a spray bottle of 5% Acetic Acid or Citric Acid ready. This converts the toxic free base amine into a non-volatile, water-soluble salt, reducing vapor pressure and toxicity during cleanup.
Phase 2: Weighing & Transfer
Step 1: Place the balance inside the fume hood. If vibration is an issue, tare the vial inside, remove to add solid only if using a powder funnel, then immediately return to the hood.
Step 2: Use a disposable anti-static weighing boat.
Step 3:The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the spatula/chemical) and your non-dominant hand "clean" (touching the balance doors/notebook).
Step 4: After transfer, wipe the exterior of the receiving flask with a Kimwipe dampened in ethanol to remove invisible dust.
Phase 3: Decontamination
Immediate Action: Wipe the balance area with a paper towel soaked in 5% acetic acid (neutralization step), followed by water.
Waste: Dispose of the weighing boat and Kimwipes as Solid Hazardous Waste immediately.
Part 5: Visualization of Safety Workflow
Caption: Operational workflow emphasizing the critical "Check" and "Decon" phases often skipped in standard protocols.
Part 6: Emergency Response & Disposal
Spill Response Logic
Minor Spill (<500 mg):
Cover with paper towels dampened with 5% Acetic Acid .
Do not attempt cleanup without a Tyvek suit and full-face respirator.
Contact EHS.
Medical Exposure (Self-Validating Response)
Skin Contact: Wash with soap/water for 15 mins.[4][6] Do not use ethanol (it enhances absorption of lipophilic amines).
Signs of Poisoning: Blue lips/fingernails (Cyanosis) indicate Methemoglobinemia. Seek medical aid immediately; mention "Aniline derivative exposure."
Disposal Plan
Stream: Halogenated Organic Waste.
Labeling: Must explicitly state "Toxic" and "Amine".
Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers; risk of exothermic reaction.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22956837, 2-(Aminomethyl)-4-bromoaniline. Retrieved January 31, 2026, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. [Link]